molecular formula C22H35IO2 B15194028 Iodofiltic acid I-125 CAS No. 88337-02-4

Iodofiltic acid I-125

Katalognummer: B15194028
CAS-Nummer: 88337-02-4
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: NPCIWINHUDIWAV-FOKFMTIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodofiltic acid I-125 is a radiopharmaceutical compound that incorporates the radioactive isotope iodine-125. This compound is primarily used in medical imaging and diagnostic procedures due to its radioactive properties. Iodine-125 has a half-life of approximately 59.4 days, making it suitable for various diagnostic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of iodofiltic acid I-125 involves the incorporation of iodine-125 into the molecular structure of iodofiltic acid. One common method is the oxidative condensation reaction, where iodine-125 is introduced into the compound using specific catalysts and reaction conditions . For example, a tin precursor can be used to synthesize 125I-labeled alkyl aldehyde with high radiochemical yield and purity .

Industrial Production Methods

Industrial production of iodine-125 typically involves the neutron irradiation of xenon-124, which produces xenon-125. This is followed by the decay of xenon-125 to iodine-125. The iodine-125 is then chemically processed and incorporated into various compounds, including iodofiltic acid .

Analyse Chemischer Reaktionen

Types of Reactions

Iodofiltic acid I-125 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong oxidizing agents and catalysts such as copper(II) ions. The reactions are typically carried out under ambient conditions to ensure high radiochemical yield and purity .

Major Products Formed

The major products formed from these reactions include radioiodinated biomolecules, which are used in various diagnostic and therapeutic applications .

Wirkmechanismus

The mechanism of action of iodofiltic acid I-125 involves its incorporation into the target tissue, where it emits low-energy Auger electrons. These electrons cause localized damage to the DNA of cancer cells, leading to cell death. The compound targets specific tissues due to its molecular structure, which allows it to be taken up by the target cells .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

88337-02-4

Molekularformel

C22H35IO2

Molekulargewicht

456.4 g/mol

IUPAC-Name

15-(4-(125I)iodanylphenyl)-3-methylpentadecanoic acid

InChI

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-2

InChI-Schlüssel

NPCIWINHUDIWAV-FOKFMTIASA-N

Isomerische SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[125I])CC(=O)O

Kanonische SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.